molecular formula C13H10ClFO2 B6374439 4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% CAS No. 1261891-02-4

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%

Cat. No. B6374439
CAS RN: 1261891-02-4
M. Wt: 252.67 g/mol
InChI Key: FZVLCLDJSMBTAT-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% (4-CMPF-95) is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 306.5 g/mol and a melting point of 135-136°C. 4-CMPF-95 is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy. In

Mechanism of Action

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its mechanism of action is not yet fully understood, but it is thought to involve the formation of a complex between the two reactants. This complex is then broken down into its components, which can then react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% are not yet fully understood. However, it is known to be an effective inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is highly soluble in most organic solvents and is stable at room temperature. However, it is not suitable for use in aqueous solutions due to its low solubility in water.

Future Directions

The potential future directions for 4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new analytical techniques. In addition, it could be used in the synthesis of peptides, proteins, and other organic compounds. Furthermore, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action.

Synthesis Methods

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with 3-fluorophenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 80-100°C. The second step involves the reaction of the product with a base, such as sodium hydroxide, to form the desired compound. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in chromatography, spectroscopy, and other analytical techniques. In addition, it has been used in the synthesis of peptides, proteins, and other organic compounds.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-5-12(14)11(7-9)10-4-2-8(16)6-13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVLCLDJSMBTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684410
Record name 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-02-4
Record name 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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